3-(1-methyl-1H-indol-3-yl)propanoic acid

Catalog No.
S1916641
CAS No.
7479-20-1
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-methyl-1H-indol-3-yl)propanoic acid

Researchers synthesizing PKC inhibitors or bis-indole maleimides often encounter unwanted N-H reactivity when using indole-3-propionic acid. 3-(1-Methyl-1H-indol-3-yl)propanoic acid (CAS 7479-20-1) permanently blocks the indole nitrogen, eliminating side reactions and enabling direct amide coupling at the free carboxylic acid. - Avoids post-methylation ester hydrolysis, increasing yield. - ~9°C lower melting point vs. IPA facilitates low-temperature processing. - Suitable as analytical standard for N-H vs. N-Me binding comparisons. Supplied with full QC documentation.

CAS Number

7479-20-1

Product Name

3-(1-methyl-1H-indol-3-yl)propanoic acid

IUPAC Name

3-(1-methylindol-3-yl)propanoic acid

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

VVKVBQDZJLGAFG-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)O

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)O

The exact mass of the compound 3-(1-methyl-1H-indol-3-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Methylindole-3-propionic acid, 1-Methyl-1H-indole-3-propanoic acid, 3-(1-Methyl-1H-indol-3-yl)propionic acid, N-Methylindole-3-propionic acid, 1-Methyl-3-indolepropanoic acid, 3-(1-methyl-1H-indol-3-yl)propanoic acid

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g, 10 g

3-(1-methyl-1H-indol-3-yl)propanoic acid (CAS 7479-20-1) is a specialized N-methylated indole derivative characterized by a propanoic acid chain at the C3 position and a methyl group at the N1 position. As a high-purity synthetic building block, it is primarily procured for workflows where the hydrogen-bond donating capacity of the indole nitrogen must be permanently blocked. This structural modification alters the compound's lipophilicity, thermal properties, and reactivity compared to its unmethylated parent compound, indole-3-propionic acid (IPA). In industrial and advanced laboratory settings, it serves as a critical precursor for bis-indole maleimides, protein kinase C (PKC) inhibitors, and as a highly specific analytical standard in metabolomic profiling[1].

Research Fit

Compound type N-methylated indole-3-propionic acid derivative
Synthetic role Intermediate for N-methylated heterocyclic scaffolds
Property profile Reduced H-bond donor count, modulated lipophilicity

Substituting 3-(1-methyl-1H-indol-3-yl)propanoic acid with closely related analogs introduces severe process and performance liabilities. Using the unmethylated parent, indole-3-propionic acid (IPA), fails in applications requiring a blocked N1 position, as the active N-H bond will participate in unwanted hydrogen bonding or side reactions during complex syntheses. Attempting to substitute with 1-methylindole-3-propionic acid methyl ester requires an additional, often harsh, hydrolysis step to liberate the free carboxylic acid, reducing overall yield and increasing process time [1]. Furthermore, chain-length variants like 1-methylindole-3-acetic acid cannot be substituted, as the missing methylene group drastically alters the spatial geometry required for precise receptor binding or subsequent macrocyclic ring-closure reactions.

Substitution Risk

Target compound
N-methyl group eliminates indole NH reactivity, enabling chemoselective side-chain transformations and N-protection-free chemistry.
Indole-3-propionic acid (IPA)
Free indole NH acts as H-bond donor and nucleophile; may lead to unwanted reactions in strong-base or metal-catalyzed conditions.

Direct Synthesis Yield vs. Multi-Step Esterification Penalties

Direct N-methylation of the unmethylated parent compound (indole-3-propionic acid) using standard green reagents like dimethyl carbonate (DMC) fails to produce the free N-methylated acid directly. Instead, esterification of the carboxyl group outpaces N-methylation, resulting in a 65% yield of the O,N-dimethylated methyl ester and 30% of the O-methylated ester after 5 hours at 130 °C. Extended reaction times push the O,N-dimethylated yield to 93%, but still yield 0% of the free acid [1].

Evidence DimensionDirect Yield of N-Methylated Free Acid
Target Compound Data100% availability (when procured directly)
Comparator Or BaselineIndole-3-propionic acid (IPA) + DMC methylation: 0% free acid (yields 65-93% methyl ester instead)
Quantified DifferenceAvoids 100% of the mandatory esterification/hydrolysis sequence
ConditionsDMC, K2CO3, DMF, 130 °C, 4-5 hours

Purchasing the pre-synthesized free acid eliminates the need for a multi-step protection/deprotection sequence, preventing significant yield losses and saving process time.

Lipophilicity shift
Reported
LogP 2.1955–2.378 (N-Me-IPA) vs 2.154 (IPA)
N1-methylation increases lipophilicity, supporting membrane-permeability screening.
Method-dependent LogP range; cross-study context.

Thermal Behavior and Solid-State Disruption

The N-methylation of the indole core fundamentally alters the solid-state properties of the compound by eliminating intermolecular N-H hydrogen bonding. This is quantitatively reflected in its thermal behavior: 3-(1-methyl-1H-indol-3-yl)propanoic acid exhibits a melting point of 125–126 °C , whereas the unmethylated baseline, indole-3-propionic acid (IPA), melts at a significantly higher 134–135 °C [1].

Evidence DimensionMelting Point
Target Compound Data125–126 °C
Comparator Or BaselineIndole-3-propionic acid (IPA): 134–135 °C
Quantified Difference~9 °C depression in melting point
ConditionsStandard atmospheric pressure, solid-state thermal analysis

The lower melting point and altered crystal lattice energy directly impact solubility kinetics and thermal processability during formulation or melt-casting operations.

LogD at pH 7.4
Context-dependent
LogD₇.₄ −0.134 (N-Me-IPA); comparator −0.396 (calculated)
Different distribution coefficient may influence partitioning in physiological buffers.
IPA LogD is class-level inference; data to verify.

Receptor Binding Profiling via Hydrogen Bond Elimination

In biological and metabolomic assays, the presence of a hydrogen bond donor at the indole nitrogen is often critical for receptor affinity (e.g., AhR or PXR activation). 3-(1-methyl-1H-indol-3-yl)propanoic acid has a hydrogen bond donor count of exactly 1 (from the carboxylic acid), compared to a count of 2 for unmethylated indole-3-propionic acid [1]. This absolute elimination of the N1 hydrogen bond donor capacity makes it an indispensable structural analog.

Evidence DimensionHydrogen Bond Donor Count
Target Compound Data1 (Carboxylic acid only)
Comparator Or BaselineIndole-3-propionic acid (IPA): 2 (Carboxylic acid + Indole N-H)
Quantified Difference100% elimination of N1 hydrogen bonding capacity
ConditionsIn silico / physicochemical descriptor analysis

This precise structural modification allows researchers to definitively map the necessity of N-H interactions in structure-activity relationship (SAR) studies.

Trypsin inhibition
Supporting evidence
IC₅₀ 560 µM (bovine trypsin)
Measurable serine protease inhibitory activity; comparator data unavailable.
No quantitative differentiation vs IPA possible.
Synthetic precursor
Head-to-head
Direct cyclization to N-methyl-cyclopenta[b]indolone; eliminates separate N-methylation step required with IPA.
Streamlined entry to N-methylated cycloalkan[b]indolones.
Acid-catalyzed method; literature validated.
PDB co-crystallization
Head-to-head
Ligand NMI in 5RTT (Ligand of Interest); IPA absent from the same binding site.
Validated binding mode for structure-based design; required for reproducing 5RTT context.
X-ray crystallography evidence; PDB deposition.
H-bond donor reduction
Reported
H-bond donors: 1 (COOH) vs 2 (NH+COOH) for IPA; MW +14 Da.
Lower self-association may improve non-polar solubility and chromatographic behavior.
Polar surface area unchanged; property to review.

Precursor for Bis-Indole Maleimide Synthesis

Because direct N-methylation of indole-3-propionic acid inevitably leads to esterification [1], procuring 3-(1-methyl-1H-indol-3-yl)propanoic acid directly is the optimal route for synthesizing antimitotic agents and protein kinase C (PKC) inhibitors. It provides the necessary N-methylated core while leaving the free carboxylic acid immediately available for subsequent amide coupling or cyclization steps.

Negative Control in Microbiome Metabolite Assays

Indole-3-propionic acid is a potent, microbiota-derived antioxidant and receptor ligand. 3-(1-methyl-1H-indol-3-yl)propanoic acid serves as a critical negative control or comparator in these assays. By eliminating the N1 hydrogen bond [2], researchers can isolate the exact contribution of the indole N-H group to receptor binding (e.g., PXR/AhR) and radical scavenging activity.

Thermal Processing and Altered Solubility Formulations

The ~9 °C depression in melting point compared to its unmethylated counterpart [2] makes this compound highly suitable for workflows requiring lower-temperature melt processing or altered solubility profiles. The lack of intermolecular N-H hydrogen bonding changes its dissolution kinetics, making it a preferred building block in highly lipophilic formulations.

Application Fit Matrix

Application
Selection Property
Validation Focus
N-Methylated heterocycle synthesis
Pre-methylated building block
Cyclization efficiency and side-product profile
Structure-based design (PDB 5RTT)
Co-crystallized ligand NMI
Binding mode reproducibility in docking/crystallography
Serine protease inhibitor studies
Trypsin inhibitory activity
IC₅₀ confirmation in target protease assay
Lipophilicity-modulated replacement
Modulated LogP/LogD profile
Partitioning and membrane permeability in cell-based assays

XLogP3

1.8

Other CAS

7479-20-1

Wikipedia

3-(1-methyl-1H-indol-3-yl)propanoic acid

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